molecular formula C20H15N5S B11969094 4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11969094
M. Wt: 357.4 g/mol
InChI Key: MAXPBGIABADKOQ-HYARGMPZSA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that features a biphenyl group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of structural features, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(E)-(4-phenylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15N5S/c26-20-24-23-19(18-10-12-21-13-11-18)25(20)22-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,24,26)/b22-14+

InChI Key

MAXPBGIABADKOQ-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4

Origin of Product

United States

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